![molecular formula C11H16O B14352410 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 90523-67-4](/img/structure/B14352410.png)
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Prop-1-en-2-yl)bicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is derived from norbornane, a saturated hydrocarbon with a bridged bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the use of norbornane as a starting material. One common method includes the reduction of norcamphor, followed by functional group transformations to introduce the prop-1-en-2-yl and carbaldehyde groups . The reaction conditions often involve the use of reducing agents and catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: The parent compound with a similar bicyclic structure.
Norcamphor: A ketone derivative of norbornane.
Norbornene: An unsaturated derivative with a double bond in the bicyclic structure.
Norbornadiene: Another unsaturated derivative with two double bonds.
Propiedades
Número CAS |
90523-67-4 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
6-prop-1-en-2-ylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7(2)10-4-8-3-9(6-12)11(10)5-8/h6,8-11H,1,3-5H2,2H3 |
Clave InChI |
NTBCSVAVISHRDD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC2CC(C1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


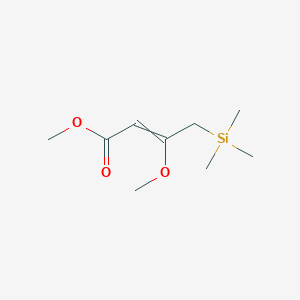
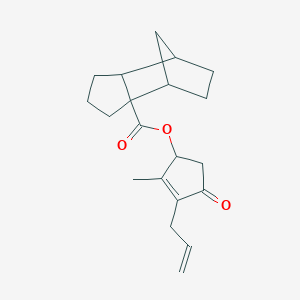
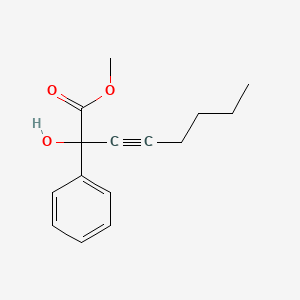

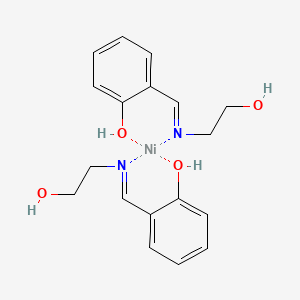
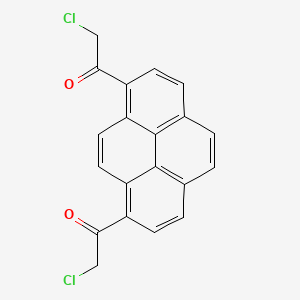

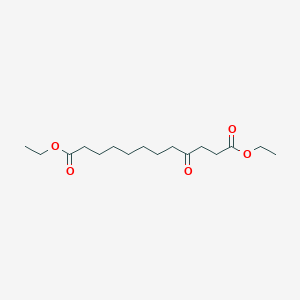
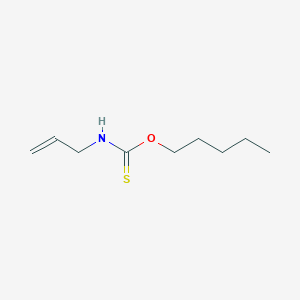
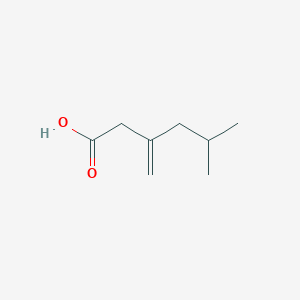

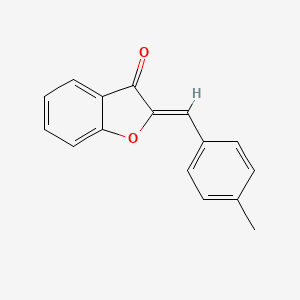
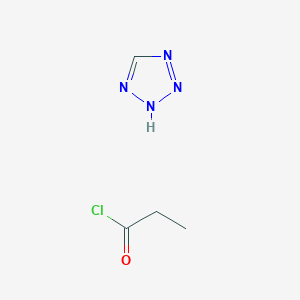
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
